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molecular formula C12H14O3 B8362531 4-Hydroxy-4-(4-hydroxy-phenyl)-cyclohexanone

4-Hydroxy-4-(4-hydroxy-phenyl)-cyclohexanone

Cat. No. B8362531
M. Wt: 206.24 g/mol
InChI Key: IVHFWPFCOHIDBU-UHFFFAOYSA-N
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Patent
US08513229B2

Procedure details

The title compound was prepared as a white solid by TBAF de-protection of 4-[4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-4-hydroxy-cyclohexanone using the procedure described in Step D of Example 40.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-4-hydroxy-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].C([Si](C)(C)[O:24][C:25]1[CH:30]=[CH:29][C:28]([C:31]2([OH:38])[CH2:36][CH2:35][C:34](=[O:37])[CH2:33][CH2:32]2)=[CH:27][CH:26]=1)(C)(C)C>>[OH:38][C:31]1([C:28]2[CH:27]=[CH:26][C:25]([OH:24])=[CH:30][CH:29]=2)[CH2:32][CH2:33][C:34](=[O:37])[CH2:35][CH2:36]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
4-[4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-4-hydroxy-cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1=CC=C(C=C1)C1(CCC(CC1)=O)O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1(CCC(CC1)=O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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